Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2-(Cyclopentylamino)ethan-1-ol (CAS: 2842-39-9)
This document provides a comprehensive technical overview of 2-(Cyclopentylamino)ethan-1-ol, a bifunctional organic compound of interest to researchers and professionals in chemical synthesis and drug discovery. We will delve into its chemical identity, plausible synthetic routes with detailed protocols, potential applications derived from its structure, analytical methodologies, and essential safety protocols. This guide is structured to provide not just data, but a contextual understanding of the compound's scientific and practical relevance.
2-(Cyclopentylamino)ethan-1-ol, registered under CAS number 2842-39-9, is an organic molecule that uniquely combines a secondary amine with a primary alcohol.[1] This structure consists of a five-membered cyclopentyl ring attached to the nitrogen atom of an ethanolamine backbone.[1][2] This bifunctionality is the cornerstone of its chemical reactivity and utility. The hydroxyl group (-OH) introduces polarity and the capacity for hydrogen bonding, rendering it soluble in polar solvents, while the cyclopentyl group imparts hydrophobicity.[1] The secondary amine group provides a site for nucleophilic reactions and salt formation.[3]
The key physicochemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 2842-39-9 | [1][2][4][5] |
| Molecular Formula | C₇H₁₅NO | [1][2][4][5] |
| Molecular Weight | 129.20 g/mol | [2][4] |
| IUPAC Name | 2-(cyclopentylamino)ethanol | [2][4] |
| Synonyms | N-(2-Hydroxyethyl)cyclopentylamine, 2-Cyclopentylamino-ethanol | [1][2][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| SMILES | C1CCC(C1)NCCO | [2][6] |
| InChI Key | DWEWXGZAFBYSSR-UHFFFAOYSA-N | [2][4][6] |
Synthesis and Manufacturing: A Methodological Deep Dive
While specific industrial manufacturing processes for 2-(Cyclopentylamino)ethan-1-ol are not widely published, its synthesis can be logically approached through established organic chemistry reactions. The most direct and plausible method is the nucleophilic substitution reaction between cyclopentylamine and a 2-haloethanol. An alternative, and often cleaner, route involves the reductive amination of cyclopentanone with ethanolamine.
Primary Synthetic Route: Nucleophilic Alkylation of Cyclopentylamine
This pathway leverages the nucleophilicity of the cyclopentylamine's nitrogen atom.[3] The lone pair of electrons on the nitrogen attacks the electrophilic carbon of a 2-substituted ethanol, such as 2-chloroethanol, displacing the halide leaving group. A non-nucleophilic base is required to neutralize the resulting ammonium salt and regenerate the free amine for the reaction to proceed to completion.
Below is a logical workflow for this synthesis.
Caption: Workflow for the synthesis of 2-(Cyclopentylamino)ethan-1-ol.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 2-(Cyclopentylamino)ethan-1-ol via nucleophilic alkylation.
Materials:
-
Cyclopentylamine (1.0 eq)[7]
-
2-Chloroethanol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, particularly with the amine reactant.
-
-
Charging Reagents: Charge the flask with anhydrous acetonitrile, cyclopentylamine, and anhydrous potassium carbonate. Stir the suspension for 15 minutes.
-
Causality: K₂CO₃ acts as a heterogeneous base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants but not the inorganic base.
-
-
Addition of Alkylating Agent: Add 2-chloroethanol dropwise to the stirring suspension at room temperature.
-
Causality: A slow, dropwise addition helps to control any potential exotherm from the initial reaction.
-
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Causality: Heating provides the necessary activation energy for the nucleophilic substitution to occur at a practical rate.
-
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the final, pure 2-(Cyclopentylamino)ethan-1-ol.
-
Self-Validation: The purity of the final compound must be confirmed by analytical methods as described in Section 4 to validate the success of the synthesis and purification.
-
Potential Applications and Pharmacological Context
Currently, 2-(Cyclopentylamino)ethan-1-ol is primarily recognized as a chemical intermediate or building block.[1] Its bifunctional nature allows for differential protection and reaction at either the amine or alcohol group, making it a versatile scaffold for constructing more complex molecules.[8]
While no specific biological activity has been assigned to this compound in peer-reviewed literature, its structural motifs suggest potential areas for investigation in drug discovery.
-
GPCR Ligand Scaffolding: Many G-protein coupled receptor (GPCR) ligands are amino alcohols. The cyclopentyl group can serve as a hydrophobic anchor, while the ethanolamine portion can form key hydrogen bonds and ionic interactions within a receptor binding pocket.
-
Enzyme Inhibition: The cyclopentylamine moiety is structurally related to inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is a target in diabetes treatment.[7] This suggests that derivatives of the title compound could be explored for similar activities.
The diagram below illustrates how this molecule could serve as a foundational scaffold for generating a library of diverse compounds for screening against a hypothetical therapeutic target.
Caption: Conceptual use of the compound as a drug discovery scaffold.
Analytical Characterization
To ensure the identity, purity, and quality of 2-(Cyclopentylamino)ethan-1-ol, a suite of analytical techniques should be employed.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbon-hydrogen framework. Infrared (IR) spectroscopy would confirm the presence of O-H and N-H stretching bands.
-
Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for determining purity and identifying any volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile contaminants.
Exemplary GC-MS Protocol for Purity Analysis
Objective: To determine the purity of a synthesized batch of 2-(Cyclopentylamino)ethan-1-ol.
Instrumentation & Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for amines (e.g., DB-5ms or equivalent).
-
Helium (carrier gas).
-
Sample vials.
-
Ethanol or Methanol (HPLC grade, for sample dilution).
Caption: Standard workflow for GC-MS analysis and purity verification.
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL by dissolving the compound in high-purity ethanol.
-
GC Method Parameters (Typical):
-
Injector Temp: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Split Ratio: 50:1
-
-
MS Method Parameters (Typical):
-
Ion Source Temp: 230°C
-
Scan Range: 40-400 m/z
-
-
Analysis: Inject the sample. Integrate the resulting peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. The mass spectrum of the main peak should be compared to a reference or analyzed for the expected molecular ion and fragmentation pattern to confirm identity.
Safety and Handling
Proper handling of 2-(Cyclopentylamino)ethan-1-ol is essential. According to available safety data, the compound presents several hazards.[4]
| Hazard Type | GHS Classification & Statement | Precautionary Measures | Source |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | [4] |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing vapors/spray. P304+P340: IF INHALED: Remove person to fresh air. | [4] |
Handling Recommendations:
-
Always handle this chemical in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Furthermore, the primary precursor, cyclopentylamine, is a highly flammable, toxic, and corrosive liquid, requiring even more stringent safety precautions during synthesis.[7][9][10]
Conclusion
2-(Cyclopentylamino)ethan-1-ol (CAS 2842-39-9) is a valuable bifunctional molecule whose utility lies primarily in its role as a versatile synthetic building block. Its combination of a secondary amine and a primary alcohol on a compact scaffold makes it an attractive starting point for the synthesis of more complex chemical entities. While its own biological profile is not yet characterized, its structural components hint at a potential for developing pharmacologically active agents. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and characterize this compound, enabling further exploration in chemical and pharmaceutical development.
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